5-chloro-7-nitro-1H-indole-2-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Lead Optimization

5-Chloro-7-nitro-1H-indole-2-carboxylic acid (CAS 1120345-33-6, MW 240.60 g/mol, formula C9H5ClN2O4) is a disubstituted indole-2-carboxylic acid derivative bearing electron-withdrawing chloro (5-position) and nitro (7-position) groups. This substitution pattern confers distinct electronic and steric properties that differentiate it from mono-substituted analogs such as 7-nitroindole-2-carboxylic acid (CRT0044876) and 5-chloroindole-2-carboxylic acid.

Molecular Formula C9H5ClN2O4
Molecular Weight 240.60 g/mol
Cat. No. B11760232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-7-nitro-1H-indole-2-carboxylic acid
Molecular FormulaC9H5ClN2O4
Molecular Weight240.60 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=C(C=C1Cl)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C9H5ClN2O4/c10-5-1-4-2-6(9(13)14)11-8(4)7(3-5)12(15)16/h1-3,11H,(H,13,14)
InChIKeyOITGMXKMPMPOGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-7-nitro-1H-indole-2-carboxylic acid: Core Structural and Procurement Profile for Research Selection


5-Chloro-7-nitro-1H-indole-2-carboxylic acid (CAS 1120345-33-6, MW 240.60 g/mol, formula C9H5ClN2O4) is a disubstituted indole-2-carboxylic acid derivative bearing electron-withdrawing chloro (5-position) and nitro (7-position) groups . This substitution pattern confers distinct electronic and steric properties that differentiate it from mono-substituted analogs such as 7-nitroindole-2-carboxylic acid (CRT0044876) and 5-chloroindole-2-carboxylic acid . The compound serves as a key synthetic intermediate in the preparation of indole amide necrosis inhibitors, as documented in patent literature [1], and its dual halogen-nitro architecture provides a versatile handle for downstream functionalization via cross-coupling, reduction, and nucleophilic aromatic substitution chemistry.

Why 5-Chloro-7-nitro-1H-indole-2-carboxylic Acid Cannot Be Replaced by Mono-Substituted or Regioisomeric Indole-2-carboxylic Acids


Indole-2-carboxylic acid derivatives with single substituents at either the 5- or 7-position exhibit fundamentally different reactivity profiles and biological target engagement compared to the 5-chloro-7-nitro disubstituted scaffold. The 7-nitro group alone (as in CRT0044876) is sufficient to confer APE1 inhibitory activity (IC50 ~3 μM), but this inhibition has been shown to arise from colloidal aggregation rather than specific active-site binding, undermining its reliability as a chemical probe [1]. Conversely, 5-chloro substitution alone generates potent NMDA receptor glycine-site antagonism, a pharmacological activity absent in 7-nitro-substituted analogs . The combination of both substituents in 5-chloro-7-nitro-1H-indole-2-carboxylic acid creates a unique electronic environment—the predicted pKa of 3.85±0.30 reflects the additive electron-withdrawing effects of both groups, which is distinct from the pKa of 5-chloroindole-2-carboxylic acid or 7-nitroindole-2-carboxylic acid individually . Furthermore, the 5-chloro-7-nitro pattern is explicitly required as the precursor structure in patented syntheses of necrosis-inhibiting indole amides, where alternative substitution patterns fail to yield the desired downstream pharmacophore [2].

Quantitative Differentiation Evidence: 5-Chloro-7-nitro-1H-indole-2-carboxylic Acid Against Closest Analogs


Predicted pKa and Electronic Modulation: 5-Chloro-7-nitro vs. Mono-Substituted Indole-2-carboxylic Acids

The predicted pKa of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is 3.85±0.30 (ChemicalBook, ACD/Labs prediction), reflecting the combined electron-withdrawing effects of the 5-chloro and 7-nitro substituents . This represents a substantial increase in acidity compared to the unsubstituted indole-2-carboxylic acid scaffold. While experimentally determined pKa values for the mono-substituted comparators under identical conditions are not available in the public domain, the additive Hammett σ effects of p-Cl (σm = 0.37) and p-NO2 (σp = 0.78) substituents predict a significantly lower pKa than either 5-chloroindole-2-carboxylic acid or 7-nitroindole-2-carboxylic acid alone [1]. The enhanced acidity alters solubility, protein binding, and reactivity in amide coupling reactions compared to mono-substituted analogs.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Synthetic Intermediate Specificity: Patent-Documented Use in Necrosis Inhibitor Synthesis vs. Alternative Regioisomers

Patent US20160194313A1 (LG Chem Ltd.) explicitly specifies 5-chloro-7-nitro-1H-indole-2-carboxylic acid as the essential intermediate (Preparation Example 1) for synthesizing indole amide compounds with hepatoprotective and necrosis-inhibitory activity [1]. The synthesis proceeds from 4-chloro-2-nitroaniline via Fischer indole cyclization to yield the 5-chloro-7-nitro substitution pattern. Alternative regioisomers such as 6-chloro-7-nitro-1H-indole-2-carboxylic acid or 5-chloro-6-nitro-1H-indole-2-carboxylic acid would arise from different aniline precursors and cannot be interchanged without altering the downstream pharmacophore geometry. The patent further demonstrates that downstream amide derivatives from this specific intermediate exhibit improved liver function, reduced hepatic fibrosis, and prevention of chronic hepatic diseases—therapeutic effects not claimed for mono-substituted or regioisomeric intermediates [1].

Synthetic Chemistry Necrosis Inhibition Patent Intermediates

APE1 Inhibition Mechanism: Colloidal Aggregation Artifact of 7-Nitroindole-2-carboxylic Acid vs. Potential for Improved Behavior with 5-Chloro Substitution

The 7-nitroindole-2-carboxylic acid (CRT0044876, IC50 ~3 μM) has been widely used as an APE1 inhibitor; however, a 2023 study by Pidugu et al. conclusively demonstrated that CRT0044876 and three similar indole-2-carboxylic acids inhibit APE1 via formation of colloidal aggregates rather than specific active-site binding [1]. Dynamic light scattering confirmed aggregation, and the addition of detergent (0.01% Triton X-100) abolished APE1 inhibition [1]. The 5-chloro substituent present in 5-chloro-7-nitro-1H-indole-2-carboxylic acid increases hydrophobicity (ClogP contribution) relative to the parent 7-nitro compound, which is predicted to alter colloidal aggregation propensity—a critical consideration for researchers employing this scaffold as an APE1 chemical probe. No direct aggregation assay data exist for the 5-chloro-7-nitro derivative, representing an opportunity for head-to-head comparison using dynamic light scattering or detergent-rescue endonuclease assays.

DNA Repair APE1 Inhibition Chemical Probe Validation

FBPase Allosteric Inhibition: 7-Nitroindole-2-carboxylic Acid Scaffold SAR and the Uncharacterized Role of 5-Chloro Substitution

The 7-nitro-1H-indole-2-carboxylic acid scaffold has been established as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), a validated target for type 2 diabetes [1]. Bie et al. (2014) reported extensive SAR showing that 7-nitro-1H-indole-2-carboxylic acid derivatives exhibit FBPase IC50 values ranging from 0.99 μM to 35.6 μM, with the most potent compound (3.9) achieving IC50 = 0.99 μM [1]. The previously identified indole-based FBPase inhibitor MDL-29951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, IC50 = 2.5 μM) contains chloro substituents at positions 4 and 6 but lacks the 7-nitro group, demonstrating that chloro and nitro substituents engage the allosteric AMP-binding site through distinct interactions [1]. The 5-chloro-7-nitro substitution pattern present in our target compound combines the essential 7-nitro pharmacophore with a 5-chloro group at a position where SAR remains incompletely characterized, representing an unexplored opportunity for FBPase inhibitor optimization.

Diabetes FBPase Inhibition Allosteric Modulators

Thermal Stability and Storage: Predicted Boiling Point and Density Differentiate from 5-Bromo Analog

The predicted boiling point of 5-chloro-7-nitro-1H-indole-2-carboxylic acid is 528.6±45.0 °C at 760 mmHg with a density of 1.7±0.1 g/cm³ . The 5-bromo analog (CAS 1020369-72-5, MW 285.05 g/mol) has a higher molecular weight and different thermal profile due to the larger atomic radius and polarizability of bromine. While the bromo analog may offer advantages in heavy-atom derivatization for X-ray crystallography, the chloro derivative provides a lighter, more synthetically tractable scaffold. The predicted density difference (chloro: 1.7 g/cm³ vs. bromo: estimated >1.9 g/cm³ based on molar refractivity contributions) reflects the mass difference without a proportional increase in molecular volume, which can affect crystallization behavior and solid-state formulation .

Chemical Procurement Stability Storage

Availability and Purity Specification: Commercial Supply Landscape Relative to Regioisomeric Analogs

5-Chloro-7-nitro-1H-indole-2-carboxylic acid is commercially available from multiple vendors (AKSci, CymitQuimica/Biosynth, ChemSrc) with a standard purity specification of 95% . In contrast, the regioisomer 6-chloro-7-nitro-1H-indole-2-carboxylic acid is listed by fewer suppliers and often requires custom synthesis . Similarly, the 5-bromo-7-nitro analog (CAS 1020369-72-5) is available at 95% purity but from a narrower supplier base. The broader commercial availability of the 5-chloro-7-nitro derivative reduces procurement lead times and enables competitive pricing. Bulk procurement options (5G, 10G, 25G) are documented for the 5-bromo analog, suggesting similar scalability for the 5-chloro derivative, though exact pricing is not publicly disclosed and requires direct vendor inquiry .

Chemical Sourcing Purity Analysis Supply Chain

Recommended Research and Industrial Application Scenarios for 5-Chloro-7-nitro-1H-indole-2-carboxylic Acid


Medicinal Chemistry: Necrosis Inhibitor Lead Optimization Using the 5-Chloro-7-nitro Indole Scaffold

Research groups pursuing inhibitors of cellular necrosis and necrosis-associated diseases (hepatic fibrosis, ischemia-reperfusion injury, neurodegenerative conditions) should procure 5-chloro-7-nitro-1H-indole-2-carboxylic acid as the key intermediate for synthesizing indole amide derivatives, following the synthetic route validated in LG Chem's patent US20160194313A1 [1]. The 5-chloro-7-nitro disubstitution pattern is essential for generating the downstream pharmacophore that demonstrated hepatoprotective effects and necrosis inhibition in preclinical models. Substitution with mono-substituted or regioisomeric indole-2-carboxylic acids will not yield the same amide products and cannot access the claimed therapeutic activities.

Chemical Biology: Investigating APE1 Inhibition Mechanism and Colloidal Aggregation Artifacts

The discovery that 7-nitroindole-2-carboxylic acid (CRT0044876) inhibits APE1 via colloidal aggregation rather than specific binding (Pidugu et al., 2023) creates a critical need for systematically evaluating how additional substituents modulate this behavior [1]. 5-Chloro-7-nitro-1H-indole-2-carboxylic acid serves as an ideal test compound for structure-aggregation relationship studies, where its increased hydrophobicity relative to CRT0044876 is predicted to alter critical micelle concentration. Researchers should perform dynamic light scattering and detergent-rescue (0.01% Triton X-100) endonuclease assays to determine whether the 5-chloro substituent exacerbates or mitigates promiscuous colloidal inhibition, generating valuable data for the chemical biology community.

Diabetes Drug Discovery: FBPase Allosteric Inhibitor SAR Expansion at the 5-Position

The 7-nitroindole-2-carboxylic acid scaffold is a validated allosteric FBPase inhibitor chemotype with lead compound IC50 values as low as 0.99 μM [1]. However, SAR at the indole 5-position remains incompletely characterized. 5-Chloro-7-nitro-1H-indole-2-carboxylic acid provides a direct entry point for synthesizing and testing 5-chloro-substituted analogs in FBPase enzyme assays. The chloro substituent at the 5-position may enhance binding through hydrophobic interactions with the AMP allosteric pocket or modulate the electronic properties of the indole ring to improve potency relative to the unsubstituted or 5-methyl analogs. This scaffold represents an underexplored region of FBPase inhibitor chemical space with potential for identifying novel antidiabetic lead compounds.

Synthetic Methodology Development: Orthogonal Functionalization of Halo-Nitro Indole Building Blocks

The orthogonal reactivity of the chloro (suitable for Pd-catalyzed cross-coupling: Suzuki, Buchwald-Hartwig, cyanation) and nitro (reducible to amine for amide formation or diazotization) groups makes 5-chloro-7-nitro-1H-indole-2-carboxylic acid an attractive substrate for developing sequential functionalization methodologies [1]. The carboxylic acid at the 2-position provides a third reactive handle. This triple functionalization capability is not available in mono-substituted analogs such as 5-chloroindole-2-carboxylic acid (only two handles) or 7-nitroindole-2-carboxylic acid (only two handles), making the 5-chloro-7-nitro derivative uniquely suited as a methodological platform for diversity-oriented synthesis of indole-based libraries.

Quote Request

Request a Quote for 5-chloro-7-nitro-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.